molecular formula C17H23N B12602676 2-benzyl-5-hexyl-1H-pyrrole CAS No. 650616-12-9

2-benzyl-5-hexyl-1H-pyrrole

Cat. No.: B12602676
CAS No.: 650616-12-9
M. Wt: 241.37 g/mol
InChI Key: KURXCYOMRTWOOF-UHFFFAOYSA-N
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Description

2-Benzyl-5-hexyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing ring This compound is notable for its unique structural features, which include a benzyl group at the second position and a hexyl group at the fifth position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-5-hexyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with benzylamine and hexylamine in the presence of a catalyst such as iron (III) chloride under mild conditions . Another method includes the condensation of hexane-2,5-dione with benzylamine in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-hexyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or nitrated pyrrole compounds.

Mechanism of Action

The mechanism of action of 2-benzyl-5-hexyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-hexyl-1H-pyrrole stands out due to the combined presence of benzyl and hexyl groups, which confer unique chemical reactivity and potential for diverse applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

650616-12-9

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

2-benzyl-5-hexyl-1H-pyrrole

InChI

InChI=1S/C17H23N/c1-2-3-4-8-11-16-12-13-17(18-16)14-15-9-6-5-7-10-15/h5-7,9-10,12-13,18H,2-4,8,11,14H2,1H3

InChI Key

KURXCYOMRTWOOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(N1)CC2=CC=CC=C2

Origin of Product

United States

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